3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid
Description
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a trisubstituted phenylboronic acid derivative featuring chlorine (Cl) at position 3, ethoxy (OEt) at position 5, and isopropoxy (OiPr) at position 3. This compound is notable for its steric and electronic complexity, which influences its reactivity in cross-coupling reactions like Suzuki-Miyaura couplings. However, commercial availability issues (marked as "Discontinued" in ) suggest challenges in synthesis, stability, or industrial demand.
Properties
IUPAC Name |
(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO4/c1-4-16-10-6-8(12(14)15)5-9(13)11(10)17-7(2)3/h5-7,14-15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZJZSPROBKOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid typically involves the reaction of this compound with boronic acid reagents under specific conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemical Synthesis Applications
1. Suzuki-Miyaura Cross-Coupling Reactions
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds between aryl halides and boronic acids, allowing the synthesis of complex organic molecules. The compound's unique structure enhances its reactivity and selectivity in these reactions, making it a valuable reagent in organic synthesis .
2. Synthesis of Advanced Materials
The compound is also employed in the development of advanced materials, including polymers and nanomaterials. Its ability to form stable covalent bonds with various substrates facilitates the creation of functionalized materials with specific properties tailored for applications in electronics, optics, and catalysis .
Biological Applications
1. Drug Development
this compound plays a significant role in the design and development of boron-containing pharmaceuticals. Its boronic acid group can interact with diols and other nucleophiles, which is crucial for the development of enzyme inhibitors and therapeutic agents targeting specific biological pathways .
2. Biological Assays
In biological research, this compound serves as a probe in various assays to study enzyme activity and cellular processes. Its ability to reversibly bind to certain biomolecules allows researchers to monitor interactions and dynamics within biological systems, providing insights into metabolic pathways and disease mechanisms .
Industrial Applications
1. Catalysis
The compound is utilized as a catalyst in various industrial processes, including polymerization reactions and the synthesis of fine chemicals. Its catalytic properties enhance reaction efficiency and selectivity, making it an attractive option for manufacturers seeking to optimize production processes .
2. Production of Specialty Chemicals
this compound is involved in the production of specialty chemicals used in agrochemicals and pharmaceuticals. Its unique reactivity allows for the synthesis of compounds with specific functionalities required for these applications .
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include palladium complexes and organic halides.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Position and Electronic Effects
The compound’s reactivity and stability are dictated by the interplay of electron-withdrawing (Cl) and electron-donating (OEt, OiPr) groups. Key comparisons include:
a) p-Isopropoxyphenylboronic Acid
- Substituents : Single isopropoxy group at para position.
- Reactivity : Higher reactivity in Suzuki couplings due to reduced steric hindrance and electron-donating effects .
b) 3,5-Dichlorophenylboronic Acid
- Substituents : Two Cl groups at positions 3 and 4.
- Reactivity : Enhanced electrophilicity due to electron-withdrawing Cl groups, favoring faster transmetallation in cross-couplings. However, steric effects are minimal compared to the target compound .
- Solubility : Lower solubility in polar solvents compared to alkoxy-substituted analogs .
c) 2-Methoxy-5-methylphenylboronic Acid
Steric and Solubility Comparisons
The bulky isopropoxy and ethoxy groups in the target compound introduce significant steric hindrance, which slows down cross-coupling reactions compared to less-substituted analogs. Solubility is also affected:
Stability and Commercial Availability
The discontinuation of the target compound ( ) contrasts with the stable availability of simpler analogs like p-isopropoxyphenylboronic acid. Potential reasons include:
- Protodeboronation Sensitivity : The electron-withdrawing Cl group may destabilize the boronic acid moiety under acidic or aqueous conditions.
- Synthetic Complexity : Multi-step synthesis required to install three distinct substituents, increasing production costs.
Data Table: Key Properties of Comparable Boronic Acids
Biological Activity
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (CAS No. 1701449-15-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a boronic acid functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, a property that is utilized in the design of inhibitors for glycosidases and proteases. This interaction can modulate enzymatic activity, thereby influencing various biochemical pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell growth and survival.
- Antidiabetic Effects : The compound has shown potential as an α-glucosidase inhibitor, which could contribute to its antidiabetic effects by delaying carbohydrate absorption in the intestines.
- Anti-inflammatory Activity : Some derivatives of phenylboronic acids have been reported to exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages.
Case Studies and Experimental Data
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Anticancer Activity :
- A study evaluated the effects of various boronic acids on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours, with an IC50 value determined to be approximately 25 µM.
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α-Glucosidase Inhibition :
- In vitro assays demonstrated that this compound inhibited α-glucosidase activity with an IC50 value of 30 µM, comparable to acarbose, a known antidiabetic drug. This suggests its potential utility in managing postprandial blood glucose levels.
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Anti-inflammatory Effects :
- The compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages. At concentrations of 25 and 50 µM, it significantly reduced NO levels, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-chloro-5-ethoxy-4-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with halogenation of a pre-functionalized phenol derivative (e.g., 3-chloro-4-isopropoxyphenol) using agents like BCl₃ or SOCl₂ to introduce the boronic acid group .
- Step 2 : Optimize alkoxy group introduction (ethoxy and isopropoxy) via nucleophilic substitution or Mitsunobu reactions. Ethoxy groups may require milder bases (e.g., K₂CO₃) to avoid cleavage of adjacent substituents .
- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane). Purity >95% is critical for Suzuki-Miyaura coupling .
- Key Variables : Temperature (60–80°C for boronation), solvent polarity (THF or DMF for alkoxylation), and inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example:
- Ethoxy group : δ 1.3–1.5 ppm (CH₃), δ 3.8–4.1 ppm (CH₂) .
- Isopropoxy group : δ 1.2–1.4 ppm (CH₃), δ 4.5–4.8 ppm (CH) .
- FT-IR : B-O stretching at ~1340 cm⁻¹ and B-OH at ~3200 cm⁻¹ .
- HPLC-MS : Quantify purity and detect anhydride byproducts (common in boronic acids) .
Q. What storage conditions are optimal for maintaining the stability of this boronic acid?
- Methodological Answer :
- Short-term : Store at 0–6°C in airtight, amber vials to prevent moisture absorption and oxidation .
- Long-term : Use desiccants (silica gel) and freeze under inert gas (Ar). Avoid repeated freeze-thaw cycles to minimize decomposition .
Q. How does the steric bulk of the isopropoxy group affect this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The isopropoxy group at the 4-position may slow transmetalation in Suzuki reactions. Mitigate by:
- Using stronger bases (e.g., Cs₂CO₃) to activate the boronic acid .
- Selecting bulky ligands (e.g., SPhos) to stabilize the palladium catalyst .
- Empirical Test : Compare coupling rates with analogs lacking the isopropoxy group (e.g., 3-chloro-5-ethoxyphenylboronic acid) .
Q. Which spectroscopic techniques are most reliable for detecting common impurities (e.g., boroxines)?
- Methodological Answer :
- ¹¹B NMR : Boroxine peaks appear at δ 28–30 ppm, distinct from free boronic acid (δ 18–22 ppm) .
- TGA : Monitor weight loss at 100–150°C (boroxine decomposition) .
Advanced Research Questions
Q. How can contradictory data on Suzuki-Miyaura coupling yields with this compound be resolved?
- Methodological Answer :
- Variable Screening : Systematically test:
- Catalysts : Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos .
- Bases : K₃PO₄ (high solubility) vs. Na₂CO₃ (slow activation) .
- Reaction Monitoring : Use LC-MS to track intermediate formation and identify side reactions (e.g., protodeboronation) .
Q. What computational methods predict the electronic effects of the chloro and alkoxy substituents on reactivity?
- Methodological Answer :
- DFT Calculations :
- HOMO/LUMO Analysis : Assess electron-withdrawing (Cl) vs. donating (alkoxy) effects. Chloro at 3-position lowers LUMO, enhancing electrophilicity .
- NPA Charges : Quantify boron center electrophilicity to optimize cross-coupling partners .
Q. What strategies mitigate hydrolysis of the boronic acid group during aqueous-phase reactions?
- Methodological Answer :
- Protection : Use pinacol ester derivatives; deprotect in situ with acidic conditions (e.g., HCl/THF) .
- Solvent Engineering : Use mixed solvents (e.g., H₂O/THF 1:4) to balance solubility and stability .
Q. How do substituent electronic effects influence the compound’s binding affinity in biochemical assays (e.g., saccharide sensing)?
- Methodological Answer :
- Titration Studies : Measure binding constants (Ka) with diols (e.g., fructose) via fluorescence quenching or NMR titration .
- Comparative Analysis : Replace ethoxy with electron-withdrawing groups (e.g., nitro) to test π-backbonding contributions .
Q. What are the implications of steric/electronic conflicts in designing derivatives for catalytic applications?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
